![molecular formula C11H23NO B11907599 (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine
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Overview
Description
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.311 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of 4-methylpentan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, hydroxylamines, secondary and tertiary amines, and various substituted derivatives.
Scientific Research Applications
Pharmaceutical Research
The compound's amine functionality suggests potential applications in drug development. Amines are often crucial in medicinal chemistry for their role as active pharmacophores or as intermediates in the synthesis of more complex molecules.
- Case Study : Research has indicated that similar compounds with branched amines exhibit improved bioavailability and solubility, making them suitable candidates for further pharmacological studies .
Neuropharmacology
Compounds with similar structures have been explored for their neuroactive properties. The presence of the oxolane ring may enhance interaction with neurotransmitter systems.
- Research Insight : Studies on oxolane derivatives have shown promising results in modulating neurotransmitter release, which could be beneficial for treating neurological disorders .
Antimicrobial Activity
Preliminary studies suggest that compounds containing branched amines can exhibit antimicrobial properties.
- Evidence : A study on related amine compounds demonstrated significant antibacterial activity against various strains of bacteria, indicating a potential for development into antimicrobial agents .
Chemical Synthesis
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine can serve as a building block in organic synthesis, particularly in the preparation of more complex molecules.
- Synthesis Example : It can be utilized in the synthesis of pharmaceuticals or agrochemicals where specific functional groups are required .
Polymer Chemistry
Given its structure, this compound may be incorporated into polymer formulations to enhance properties such as flexibility or thermal stability.
- Application Insight : Research indicates that incorporating branched amines into polymer matrices can improve mechanical properties and reduce brittleness .
Summary of Findings
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentan-2-amine: A precursor in the synthesis of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine.
Oxirane (ethylene oxide): Another precursor used in the synthesis.
N-Methyl-2-pyrrolidone: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a branched alkyl chain and an oxolane ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound in various research and industrial applications.
Biological Activity
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine, a compound with the molecular formula C11H23NO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, toxicity profiles, and relevant case studies.
- Molecular Formula : C11H23NO
- Molecular Weight : 185.306 g/mol
- CAS Number : Not specifically listed in the provided sources but can be identified through chemical databases.
Pharmacological Activity
Recent studies have explored the pharmacological effects of this compound, particularly its interaction with various biological pathways.
1. Neuroprotective Properties
Research indicates that certain amines exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
2. Antimicrobial Activity
Preliminary studies suggest that amine derivatives can possess antimicrobial properties. Investigations into similar compounds have demonstrated efficacy against various bacterial strains, hinting at a potential role for this compound in antimicrobial applications .
Toxicity Profile
Understanding the toxicity of this compound is crucial for assessing its safety for potential therapeutic use.
1. Acute Toxicity Studies
Acute toxicity assessments reveal that compounds with similar structures generally exhibit low toxicity levels in animal models. For example, a study on related amines reported no significant adverse effects at doses below 1000 mg/kg in rodents .
Case Studies
Several case studies provide insights into the biological activity of this compound and its analogs:
Case Study 1: Neuroprotection in Rodent Models
A study involving rodent models indicated that administration of an amine derivative led to a significant reduction in markers of oxidative stress within the brain tissue. The compound was noted to enhance the activity of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that a closely related compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-10(3)12-8-11-5-4-6-13-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
PPLXOJRVPBQEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC1CCCO1 |
Origin of Product |
United States |
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